molecular formula C15H16N2O3 B6628399 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid

3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid

Cat. No. B6628399
M. Wt: 272.30 g/mol
InChI Key: CZYLJDOAPQJHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Mechanism of Action

The mechanism of action of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid is based on its ability to inhibit PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and helps to repair the damaged DNA. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid inhibits PARP and prevents excessive activation, thereby promoting cell survival.
Biochemical and Physiological Effects
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing DNA repair and promoting cell death. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has also been found to have anti-inflammatory effects and to reduce oxidative stress. In addition, 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been shown to improve glucose metabolism and to reduce insulin resistance.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in lab experiments include its potency as a PARP inhibitor, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its anti-inflammatory and anti-oxidative effects. However, there are also some limitations to using 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in lab experiments. For example, it may have off-target effects on other enzymes and pathways, and its efficacy may be influenced by the specific type of cancer being studied.

Future Directions

There are many potential future directions for research into 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid. One area of interest is the development of new analogs and derivatives of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid that may have improved efficacy and fewer side effects. Another area of interest is the use of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research into the specific mechanisms of action of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid and its effects on different types of cancer.

Synthesis Methods

The synthesis of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 6-methoxypyridin-3-amine with formaldehyde to form 6-methoxypyridin-3-ylmethylamine. This intermediate is then reacted with 3-(bromomethyl)benzoic acid to form 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid. The final product is purified by recrystallization.

Scientific Research Applications

3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been widely used in scientific research, particularly in the field of cancer research. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has also been used in studies of DNA repair mechanisms and has been found to be effective in preventing DNA damage caused by oxidative stress.

properties

IUPAC Name

3-[[(6-methoxypyridin-3-yl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-14-6-5-12(10-17-14)9-16-8-11-3-2-4-13(7-11)15(18)19/h2-7,10,16H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYLJDOAPQJHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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